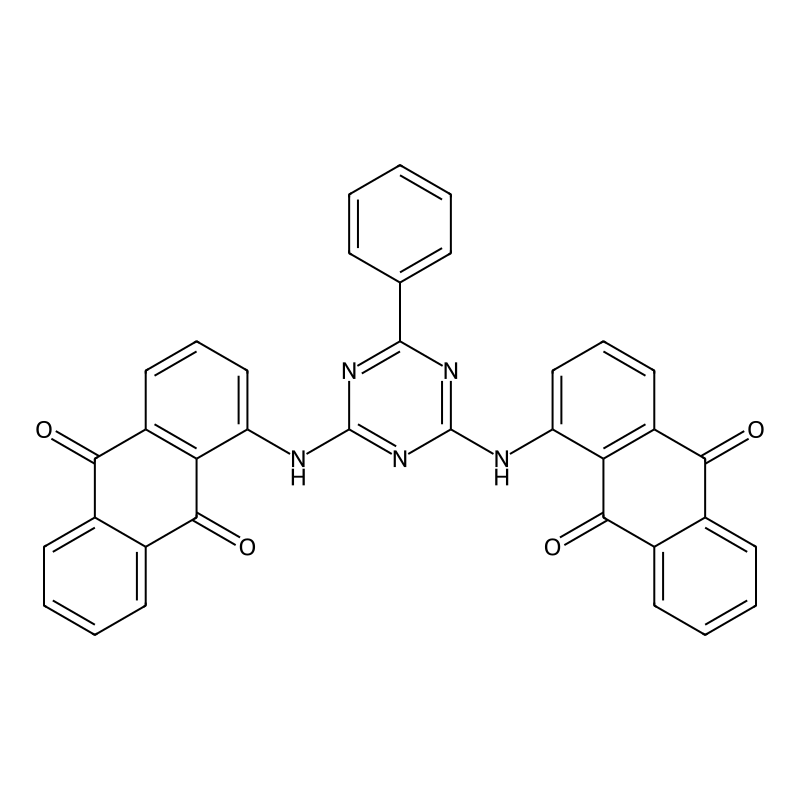Pigment Yellow 147

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pigment Yellow 147, also known as Cromophtal Yellow AGR or Filester Yellow RNB, is a reddish-yellow powder [, ]. It is insoluble in water but exhibits good dispersion in organic solvents and plastics [].
The significance of Pigment Yellow 147 lies in its ability to impart a vibrant and stable yellow color to various materials. It finds applications in
- Plastics: Coloring PET bottles, polyester fibers, and various engineering polymers [, ].
- Printing Inks: Used in the formulation of inks for printing applications [].
- Paints and Coatings: Provides a durable yellow color for paints and coatings [].
Molecular Structure Analysis
Pigment Yellow 147 possesses a complex molecular structure based on an anthraquinone core. Anthraquinones are a class of organic compounds known for their stability and color-giving properties []. The specific structure of Pigment Yellow 147 includes nitrogen atoms incorporated into the anthraquinone ring system, contributing to its reddish hue [].
Here are some key features of its structure:
- Conjugated Double Bond System: The presence of alternating single and double bonds throughout the molecule allows for delocalization of electrons, leading to strong absorption of light in the blue spectrum, resulting in the yellow color perception [].
- Planar Structure: The molecule adopts a relatively flat conformation, promoting strong intermolecular interactions and contributing to its excellent heat stability and resistance to migration within plastics [].
Chemical Reactions Analysis
The specific synthesis process for Pigment Yellow 147 is considered proprietary information by manufacturers []. However, scientific literature suggests a possible reaction scheme involving condensation between 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone in the presence of thionyl chloride as a catalyst [].
Pigment Yellow 147 exhibits high thermal stability, withstanding temperatures exceeding 300°C without decomposition []. However, under extreme conditions, the molecule might undergo thermal degradation, releasing smaller organic fragments and potentially nitrogen oxides.
Physical And Chemical Properties Analysis
- Color: Reddish Yellow Powder [, ]
- Molecular Formula: C37H21N5O4 []
- Molecular Weight: 599.60 g/mol []
- Melting Point: Not readily available
- Boiling Point: Decomposes before boiling []
- Solubility: Insoluble in water, soluble in organic solvents []
- Density: 1.50 g/cm³ []
- Light Fastness: Excellent (Grade 8) []
- Heat Resistance: Good (up to 300°C) []
- Chemical Resistance: Good resistance to acids, alkalis, and organic solvents []
Mechanism of Action (Not Applicable)
Pigment Yellow 147 does not possess a biological mechanism of action. It functions solely as a coloring agent in various materials.
Material Science
Research in material science investigates the properties of materials, including pigments. Studies have examined the use of Pigment Yellow 147 in dye-sensitized solar cells (DSSCs) to improve light absorption and conversion efficiency [].
Polymer Chemistry
Pigment Yellow 147 has been explored in the development of colored polymers. Research has investigated its incorporation into polymers to create new materials with desired optical properties [].
Pigment Yellow 147 can be synthesized through several methods:
- Condensation Reaction: The synthesis typically involves the condensation of aromatic amines with diazonium salts.
- Solvent-Based Techniques: Common solvents like chloroform or dimethylformamide may be used to facilitate the reaction.
- Temperature Control: The reaction temperature can significantly affect the yield and purity of the pigment.
Specific patents detail various synthesis routes that optimize yield and reduce impurities .
Pigment Yellow 147 finds extensive use across multiple industries:
- Coatings: Used in paints and varnishes for its bright color and durability.
- Plastics: Incorporated into polymers to enhance aesthetic appeal.
- Textiles: Applied as a dye for fabrics due to its excellent fastness properties.
- Inks: Utilized in printing inks for vibrant coloration.
Its versatility makes it suitable for both consumer products and industrial applications .
Pigment Yellow 147 belongs to a class of azo pigments known for their bright colors and stability. Here are some similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Pigment Yellow 151 | 5102-83-0 | Bright yellow color; good lightfastness |
| Pigment Yellow 65 | 2512-28-0 | High tinting strength; commonly used in inks |
| Pigment Yellow 139 | 1939-46-0 | Excellent lightfastness; used in plastics |
Uniqueness of Pigment Yellow 147
What sets Pigment Yellow 147 apart from these similar compounds is its specific combination of stability under various environmental conditions and its unique shade of yellow. While many yellow pigments exist, Pigment Yellow 147's properties make it particularly suitable for applications requiring durability and vibrancy .
Physical Description
XLogP3
UNII
Other CAS
Wikipedia
General Manufacturing Information
Plastic material and resin manufacturing
Synthetic dye and pigment manufacturing
9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-: ACTIVE








